1-Amino-2-naphthol-6-sulfonic acid

Vue d'ensemble

Description

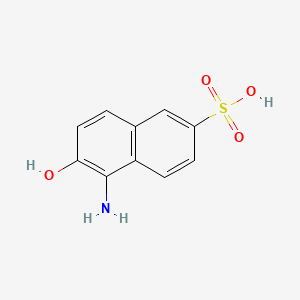

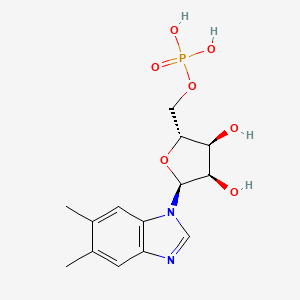

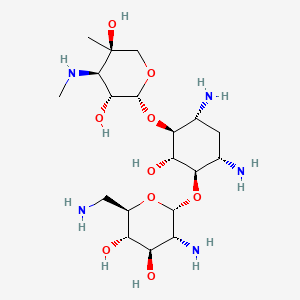

1-Amino-2-naphthol-6-sulfonic acid, also known as 5-amino-6-hydroxynaphthalene-2-sulfonic acid or amino-Schaeffer acid, has the molecular formula C10H9NO4S and a molecular weight of 239.25 . It appears as needles or prisms that are only slightly soluble in boiling water .

Synthesis Analysis

The synthesis of 1-Amino-2-naphthol-6-sulfonic acid involves the sulfonation of 1-aminonaphthalene . More detailed synthesis methods are not available in the search results.Molecular Structure Analysis

The molecular structure of 1-Amino-2-naphthol-6-sulfonic acid is represented by the formula C10H9NO4S. The percent composition is C 50.20%, H 3.79%, N 5.85%, O 26.75%, S 13.40% .Physical And Chemical Properties Analysis

1-Amino-2-naphthol-6-sulfonic acid is obtained as needles or prisms that are only slightly soluble in boiling water. The sodium salt is soluble in water but can be isolated as the hemipentahydrate .Applications De Recherche Scientifique

Autoxidation Studies : This compound is a product of the anaerobic reduction of azo dyes by microorganisms and decomposes under aerobic conditions. Its behavior under these conditions has been studied, with particular focus on its autoxidation, which leads to the formation of a dimer when exposed to air at neutral pH (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Flow-injection Chemiluminescence : It has been determined through flow-injection chemiluminescence, a process involving acidic permanganate oxidation. This method is used to detect and measure compounds, with 1-Amino-2-naphthol-6-sulfonic acid being one of the substances evaluated (Al-Tamrah & Townshend, 1987).

Synthesis Research : Research has been conducted on its synthesis from β-naphthol, exploring various conditions like reagent ratios, solvent types, and reaction temperatures to optimize the yield (Qiong, 2003).

Metal Determination : This compound is used in the spectrophotometric determination of metals, with particular effectiveness in detecting nickel. The relationship between the properties of this compound and the position of its sulfonic acid group has been explored (Ohshita, Wada, & Nakagawa, 1982).

Acid-Base Properties : Its acid-base properties have been characterized in various conditions, including different ionic strengths and temperatures. This research is crucial for understanding its behavior in different chemical environments (Bretti, Stefano, Manfredi, & Sammartano, 2011).

Wastewater Treatment : This compound has been extracted from wastewater using specific extraction techniques, addressing environmental concerns related to dye production processes. The research includes exploring the optimal conditions for its extraction and the potential for regeneration of the extractant (Gai, Zhong, Qiao, Chen, Xiao, & Song, 2018).

Electrochemical Analysis : Its electrochemical behavior has been studied, providing insights into its potential applications in electrochemical sensors and other related technologies (Konarev, 2021).

Safety And Hazards

Propriétés

IUPAC Name |

5-amino-6-hydroxynaphthalene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c11-10-8-3-2-7(16(13,14)15)5-6(8)1-4-9(10)12/h1-5,12H,11H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLDABBRVDVXQPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N)O)C=C1S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204947 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-2-naphthol-6-sulfonic acid | |

CAS RN |

5639-34-9 | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005639349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Amino-2-naphthol-6-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINO-2-NAPHTHOL-6-SULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2Y998KIHZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-amino-2-naphthol-6-sulfonic acid discussed in the provided research?

A1: The research primarily highlights the use of 1-amino-2-naphthol-6-sulfonic acid as a reducing agent in the colorimetric determination of phosphorus. Fiske and SubbaRow [] developed a highly cited method utilizing this compound to enhance the reduction of phosphomolybdic acid, forming a measurable blue-colored complex. This method significantly improved the stability, sensitivity, and resistance to interfering substances compared to previous methods.

Q2: Are there any spectroscopic characterizations of 1-amino-2-naphthol-6-sulfonic acid provided in the research?

A3: Yes, the research provides infrared (IR) spectra of 1-amino-2-naphthol-6-sulfonic acid []. This spectroscopic data, along with the IR spectra of other similar compounds, can be used to identify and differentiate these compounds based on their unique vibrational modes. This information is particularly valuable for analyzing the reduction products of monoazo dyes as demonstrated in the research.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R,4S)-3-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1200563.png)

![Bis[5-chloro-1H-indol-2-YL-carbonyl-aminoethyl]-ethylene glycol](/img/structure/B1200567.png)

![Di-Tert-Butyl {iminobis[(2s,3s)-3-Hydroxy-1-Phenylbutane-4,2-Diyl]}biscarbamate](/img/structure/B1200568.png)

![N-[3-[[2-furanyl(oxo)methyl]amino]phenyl]-5-nitro-2-furancarboxamide](/img/structure/B1200579.png)

![3-Chloro-4-[(2-fluorophenyl)methoxy]benzaldehyde oxime](/img/structure/B1200581.png)